Benzene-1,3-diol; benzoic acid
Description
Benzene-1,3-diol (Resorcinol) Benzene-1,3-diol, commonly known as resorcinol, is a dihydroxybenzene derivative with hydroxyl groups at the 1 and 3 positions of the benzene ring. It is a white crystalline solid (melting point: 110–111°C) with applications in dye synthesis, pharmaceuticals, and polymer production . Its structure allows for strong hydrogen bonding, contributing to its solubility in polar solvents like water and ethanol. Resorcinol derivatives exhibit notable biological activities, including antimicrobial and antioxidant properties, as demonstrated in synthesized analogues with arylazo and heteroaryl substituents .
Benzoic Acid Benzoic acid is a monocarboxylic aromatic acid (C₆H₅COOH) widely used as a food preservative due to its antimicrobial properties. Industrially, it serves as a precursor to plastics, dyes, and pharmaceuticals. Its acidity (pKa ≈ 4.2) arises from resonance stabilization of the deprotonated form .
Properties
IUPAC Name |
benzene-1,3-diol;benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C6H6O2/c8-7(9)6-4-2-1-3-5-6;7-5-2-1-3-6(8)4-5/h1-5H,(H,8,9);1-4,7-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRNRWNRNVPVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceuticals
- Antimicrobial Properties : Studies have shown that derivatives of benzene-1,3-diol exhibit significant antimicrobial activity. For instance, synthesized analogues of benzene-1,3-diol demonstrated effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .
- Therapeutic Uses : Resorcinol is utilized in topical formulations for treating skin conditions such as acne and eczema due to its antiseptic properties. It acts by exfoliating the skin and reducing inflammation .
Cosmetics
- Hair Dyes : Benzene-1,3-diol is commonly used in hair dye formulations. Regulatory bodies have established concentration limits to ensure safety during use. For example, in the EU, it is restricted to a maximum concentration of 2.5% in oxidative hair coloring products .
- Skin Care Products : Resorcinol is included in lotions and creams due to its ability to penetrate the skin barrier and enhance product efficacy .
Food Preservation
- Benzoic Acid as a Preservative : Benzoic acid is widely recognized for its role as a food preservative. It inhibits the growth of molds, yeasts, and some bacteria. The typical concentration used ranges from 0.05% to 0.1%, particularly in acidic foods like pickles and soft drinks .
- Mechanism of Action : The effectiveness of benzoic acid as a preservative is pH-dependent; it is most effective at lower pH levels where it exists predominantly in its undissociated form .
Industrial Applications
- Synthesis of Other Chemicals : Both compounds serve as intermediates in the synthesis of various chemicals. For example:
- Plasticizers : Benzoic acid derivatives are used as environmentally friendly alternatives to phthalate plasticizers in plastics manufacturing, contributing to safer consumer products .
Case Study 1: Antimicrobial Activity of Benzene-1,3-diol Derivatives
A study evaluated several synthesized benzene-1,3-diol derivatives for their antimicrobial properties against common pathogens. Results indicated that certain derivatives exhibited potent activity comparable to conventional antibiotics, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Case Study 2: Benzoic Acid in Food Preservation
Research conducted on the efficacy of benzoic acid as a food preservative demonstrated that its application significantly reduced microbial load in various food products over extended storage periods. This study highlighted its effectiveness when combined with other preservatives under controlled pH conditions .
Comparative Data Table
| Application Area | Compound | Key Uses | Regulatory Notes |
|---|---|---|---|
| Pharmaceuticals | Benzene-1,3-diol | Antimicrobial agents; topical treatments | Concentration limits apply |
| Cosmetics | Benzene-1,3-diol | Hair dyes; skin care products | Restricted concentrations in EU |
| Food Industry | Benzoic Acid | Food preservative | Typical use between 0.05% - 0.1% |
| Industrial Chemistry | Benzoic Acid | Synthesis of phenols; plasticizers | Safe for use within regulated limits |
Mechanism of Action
Resorcinol: It acts as an antifungal by disrupting the cell membrane of fungi, leading to cell lysis . Benzoic Acid: It is metabolized by butyrate-CoA ligase into benzoyl-CoA, which is then metabolized by glycine N-acyltransferase into hippuric acid. This process helps in reducing ammonia levels in the body .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Physical Properties of Benzene-1,3-diol, Benzoic Acid, and Structurally Related Compounds
| Compound | Structure | Melting Point (°C) | Solubility (H₂O, g/100 mL) | pKa (Hydroxyl/Carboxyl) |
|---|---|---|---|---|
| Benzene-1,3-diol | C₆H₄(OH)₂ (1,3) | 110–111 | 140 (20°C) | 9.30–9.45 (both -OH) |
| Catechol (1,2-diol) | C₆H₄(OH)₂ (1,2) | 105 | 45 (20°C) | 9.45 (both -OH) |
| Hydroquinone (1,4-diol) | C₆H₄(OH)₂ (1,4) | 172 | 7 (20°C) | 10.0 (both -OH) |
| Benzoic Acid | C₆H₅COOH | 122 | 0.34 (25°C) | 4.20 (-COOH) |
| Salicylic Acid | 2-HO-C₆H₄-COOH | 159 | 0.24 (20°C) | 2.97 (-COOH), 13.6 (-OH) |
| Terephthalic Acid | C₆H₄(COOH)₂ (1,4) | >300 (sublimes) | 0.0017 (20°C) | 3.51, 4.82 (-COOH) |
Key Observations :
- Positional Isomerism in Diols: Benzene-1,3-diol exhibits higher water solubility than hydroquinone (1,4-diol) due to reduced symmetry and stronger hydrogen-bonding capacity . Catechol (1,2-diol) has intermediate solubility.
- Acidity: Benzoic acid is significantly more acidic than resorcinol due to resonance stabilization of the carboxylate anion. Salicylic acid’s lower pKa (2.97) compared to benzoic acid arises from intramolecular hydrogen bonding between the -OH and -COOH groups .
Key Observations :
- Antimicrobial Efficacy : Benzene-1,3-diol derivatives with electron-withdrawing substituents (e.g., nitro groups in azo compounds) show superior Gram-positive bacterial inhibition compared to benzoic acid . Benzoic acid’s activity is pH-dependent, requiring acidic environments for optimal efficacy.
- Antioxidant Mechanisms : Benzene-1,3-diol’s meta-dihydroxy structure enables radical stabilization, while benzoic acid lacks direct antioxidant capacity unless functionalized (e.g., gallic acid) .
Environmental and Metabolic Stability
Biological Activity
Benzene-1,3-diol (also known as resorcinol) and benzoic acid are two organic compounds that exhibit significant biological activities. This article explores their antimicrobial and antioxidant properties, synthesis methods, and relevant case studies based on recent research findings.
Chemical Structure and Properties
- Benzene-1,3-diol (Resorcinol) : A dihydroxybenzene derivative with the molecular formula . It is primarily used in the synthesis of various pharmaceuticals and as a reducing agent in organic chemistry.
- Benzoic Acid : A carboxylic acid with the molecular formula . It serves as an antimicrobial agent and is widely used as a food preservative due to its ability to inhibit fungal growth.
Antimicrobial Activity
Recent studies have demonstrated that both benzene-1,3-diol and benzoic acid exhibit substantial antimicrobial properties.
-
Benzene-1,3-diol :
- A study synthesized various analogues of benzene-1,3-diol and evaluated their antimicrobial efficacy against different bacterial and fungal strains using the cup and plate method. The results indicated that several derivatives showed significant activity against pathogens such as Escherichia coli and Staphylococcus aureus with zones of inhibition ranging from 15 mm to 30 mm depending on the compound tested .
-
Benzoic Acid :
- Benzoic acid functions as a fungistatic agent, effectively inhibiting the growth of molds and yeasts. Its mechanism involves disrupting the cell membrane integrity of microorganisms. Research has shown that benzoic acid can reduce the growth rate of pathogenic fungi by up to 90% at concentrations of 0.1% to 0.5% .
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Benzene-1,3-diol 4a | E. coli | 25 |
| Benzene-1,3-diol 4b | S. aureus | 20 |
| Benzoic Acid | Candida albicans | 15 |
Antioxidant Activity
Both compounds also demonstrate antioxidant properties:
- Benzene-1,3-diol : The antioxidant activity was assessed using the DPPH radical scavenging assay, where it exhibited a significant ability to neutralize free radicals, indicating potential protective effects against oxidative stress .
- Benzoic Acid : While primarily recognized for its antimicrobial properties, benzoic acid also contributes to antioxidant defense mechanisms in biological systems by scavenging reactive oxygen species (ROS) and preventing lipid peroxidation .
Synthesis Methods
The synthesis of benzene-1,3-diol derivatives typically involves:
- Diazotization Reaction : This method involves coupling benzene-1,3-diol with diazotized aryl amines to form various substituted compounds. The reaction conditions are critical for achieving high yields and purity.
For benzoic acid:
- Carboxylation of Toluene : This is a common synthetic route where toluene is treated with carbon dioxide under high pressure in the presence of a catalyst to yield benzoic acid.
Study on Antimicrobial Efficacy
A comprehensive study published in a pharmaceutical journal investigated the antimicrobial efficacy of newly synthesized benzene-1,3-diol analogues against a panel of microbial strains. The study concluded that certain derivatives exhibited better activity than conventional antibiotics, suggesting their potential application in treating resistant infections .
Clinical Applications of Benzoic Acid
Research has highlighted the potential role of sodium benzoate (the sodium salt of benzoic acid) in psychiatric treatment as an adjunct therapy in schizophrenia. A clinical trial indicated a significant reduction in symptoms when administered alongside standard treatments .
Preparation Methods
Traditional Protection-Deprotection Approaches
Early synthetic routes for 4-(heterocycloalkyl)-benzene-1,3-diol derivatives, such as those described in WO 2010/063773, relied on a three-step sequence involving benzyl-group protection, cryogenic lithiation, and hydrogenolytic deprotection. The initial step involves reacting 2,4-dihydroxybromobenzene with benzyl bromide to form 2,4-dibenzyloxybromobenzene, which is subsequently treated with heterocycloalkanones (e.g., tetrahydrofuran-3-one) using butyllithium at −70°C. This method introduces significant drawbacks, including atom inefficiency due to benzyl-group incorporation, handling risks associated with lachrymatory benzyl bromide, and the need for specialized cryogenic equipment.
Catalytic Hydrogenation as a Streamlined Alternative
The invention disclosed in US20160185749A1 circumvents these issues by eliminating protection-deprotection steps. The revised pathway involves direct hydrogenation of a ketone intermediate (general formula 7a) using a palladium-on-carbon catalyst under moderate hydrogen pressure (5 bar) in polar solvents like ethyl acetate-methanol mixtures. For example, hydrogenating 4-(3-hydroxy-tetrahydro-pyran-3-yl)-benzene-1,3-diol at 60°C for six days yielded the target compound with 44% efficiency after crystallization. This method reduces intermediate mass by 30–40% compared to traditional approaches and avoids cryogenic conditions, making it economically viable for large-scale production.
Table 1: Comparative Analysis of Benzene-1,3-diol Derivative Syntheses
| Parameter | Traditional Method | Improved Catalytic Method |
|---|---|---|
| Steps | 3 | 1 |
| Cryogenic Requirements | Yes (−70°C) | No |
| Catalyst | Butyllithium | Pd/C (10% loading) |
| Yield | 30–35% | 44% |
| Industrial Scalability | Low | High |
Carboxylation Techniques for Dihydroxybenzoic Acids
Historical Context and Limitations
Prior methods for synthesizing 2,6-dihydroxybenzoic acid, a key benzoic acid derivative, suffered from low purity (<90%) and excessive byproduct formation. The carboxylation of resorcinol with CO₂ under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like dimethylformamide (DMF) typically produced mixtures of 2,6-dihydroxybenzoic acid, 2,4-dihydroxybenzoic acid, and 4,6-dihydroxyisophthalic acid. Isolation required tedious fractional crystallizations and pH adjustments, culminating in poor yields and high costs.
Optimized Carboxylation and Decarboxylation
WO2014128719A2 introduces a refined carboxylation-decarboxylation sequence that enhances purity to >99%. Resorcinol is carboxylated at 140–180°C under 5–45 kg/cm² CO₂ pressure in toluene-DMF mixtures, followed by acidification to pH <1 using H₂SO₄ or HCl. Critical to this process is a thermal decarboxylation step at 140–180°C for 1–10 hours, which selectively decomposes 2,4-dihydroxybenzoic acid and 4,6-dihydroxyisophthalic acid into resorcinol, enabling its recycling. The final isolation involves sequential pH adjustments to 5.5–6 and 0.8–1, yielding 2,6-dihydroxybenzoic acid with <1% impurities.
Table 2: Reaction Conditions for High-Purity 2,6-Dihydroxybenzoic Acid
| Step | Conditions | Outcome |
|---|---|---|
| Carboxylation | 140–180°C, 5–45 kg/cm² CO₂, toluene-DMF | 80–85% conversion |
| Decarboxylation | 140–180°C, 1–10 hours | Byproduct decomposition |
| Acidification | H₂SO₄ to pH 5.5–6, then pH 0.8–1 | 99% purity after crystallization |
Mechanistic Insights into Key Reactions
Palladium-Catalyzed Hydrogenation Dynamics
The hydrogenation of ketone intermediates (e.g., compound 7a) proceeds via adsorption of hydrogen onto palladium surfaces, followed by sequential reduction of the carbonyl group to a methylene unit. Polar solvents like methanol enhance proton transfer, while elevated temperatures (50–60°C) accelerate desorption of intermediates from the catalyst surface, preventing over-reduction.
Base-Mediated Carboxylation Pathways
In the carboxylation of resorcinol, CO₂ acts as an electrophile, attacking the deprotonated aromatic ring at the ortho position relative to hydroxyl groups. Potassium carbonate facilitates deprotonation, while DMF stabilizes the carboxylated intermediate through hydrogen bonding. The preferential formation of 2,6-dihydroxybenzoic acid over its isomers arises from steric and electronic effects, with the para position being less accessible due to hydroxyl group repulsion.
Industrial and Environmental Considerations
Waste Reduction and Atom Economy
The elimination of benzyl-group protection in benzene-1,3-diol syntheses reduces molecular weight by 30% per intermediate, significantly improving atom economy. Similarly, the recycling of resorcinol via decarboxylation in dihydroxybenzoic acid production decreases raw material consumption by 15–20% .
Q & A
Q. How can I distinguish between constitutional isomers of benzenediols (e.g., benzene-1,2-diol, benzene-1,3-diol) experimentally?
Methodological Answer: Terahertz (THz) spectroscopy is a reliable technique for distinguishing constitutional isomers. For example, benzene-1,3-diol (resorcinol) exhibits distinct THz absorption spectra compared to its isomers (1,2-diol and 1,4-diol) due to differences in intermolecular vibrational modes. Solid-phase density functional theory (DFT) calculations can further assign spectral features to specific vibrations. Mid-infrared spectroscopy (400–2000 cm⁻¹) is less effective for isomer differentiation, as it primarily reflects intramolecular vibrations .
Q. What are the IUPAC and common naming conventions for benzene-1,3-diol?
Methodological Answer: The IUPAC name benzene-1,3-diol is preferred in academic research to avoid ambiguity. Its common name, resorcinol, is widely used but should be supplemented with the IUPAC name in publications. For benzoic acid derivatives, systematic naming (e.g., 3,5-dichloro-4-hydroxybenzoic acid) ensures clarity, particularly for substituted analogs .
Q. What is a standard synthetic route for benzoic acid from benzene?
Methodological Answer: A two-step synthesis involves:
Bromination : Benzene undergoes electrophilic substitution with Br₂ in the presence of FeBr₃ to yield bromobenzene.
Grignard Reaction : Bromobenzene reacts with magnesium to form phenylmagnesium bromide, which is then quenched with CO₂ to produce benzoic acid after acid workup.
This method avoids hazardous intermediates and is scalable for lab-scale preparation .
Q. How do I purify benzoic acid derivatives for structural analysis?
Methodological Answer: Recrystallization in ethanol/water mixtures is effective for benzoic acid and its analogs. For substituted derivatives (e.g., 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol), column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended. Purity is verified via melting point analysis and HPLC .
Advanced Research Questions
Q. How can THz spectroscopy and X-ray crystallography complement each other in studying benzene-1,3-diol supramolecular structures?
Methodological Answer: THz spectroscopy identifies intermolecular vibrational modes in crystalline benzene-1,3-diol, while single-crystal X-ray diffraction (e.g., co-crystals with 1,4-diazabicyclo[2.2.2]octane) reveals hydrogen-bonding networks (O–H···N) and chain formation along specific crystallographic axes. Combining these techniques provides insights into both dynamic vibrational behavior and static lattice arrangements .
Q. How do solvent polarity and temperature affect the physical properties of benzene-1,3-diol solutions?
Methodological Answer: Density and viscosity of benzene-1,3-diol in water, ethanol, propan-1-ol, and butan-1-ol follow distinct trends:
- Density : Linear decrease with temperature (293.15–333.15 K) due to thermal expansion.
- Viscosity : Nonlinear dependence on concentration, modeled using the extended Jones-Dole equation. Polar solvents (water) exhibit higher viscosity due to stronger hydrogen bonding.
Experimental data should be fitted using Gonzales equation (density) and Jones-Dole parameters (viscosity) .
Q. What computational methods are suitable for predicting the spectroscopic behavior of benzoic acid derivatives?
Methodological Answer: Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set reliably predicts infrared (IR) and THz spectra for benzoic acid and its analogs. For fluorescence-active derivatives (e.g., 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol), time-dependent DFT (TD-DFT) calculates electronic transitions and emission spectra. Solvent effects are incorporated via polarizable continuum models (PCM) .
Q. How can co-crystallization strategies improve the stability of benzene-1,3-diol in pharmaceutical formulations?
Methodological Answer: Co-crystallization with hydrogen-bond acceptors (e.g., 1,4-diazabicyclo[2.2.2]octane) enhances thermal stability (m.p. 513–517 K) by forming supramolecular chains via O–H···N interactions. Solvent selection (acetone/ethanol) and stoichiometric control (1:1 molar ratio) are critical for reproducible crystal growth .
Q. What are the challenges in synthesizing bioactive analogs of benzene-1,3-diol (e.g., RV01)?
Methodological Answer: Synthesis of (E)-5-(2-(quinolin-4-yl)vinyl)benzene-1,3-diol (RV01) requires palladium-catalyzed cross-coupling to introduce the quinoline moiety. Key challenges include:
Q. How do substituents influence the bioactivity of benzoic acid derivatives (e.g., estrogen receptor modulators)?
Methodological Answer: Electron-withdrawing groups (e.g., -CF₃ in 4-[1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol) enhance binding affinity to estrogen receptors by stabilizing hydrogen bonds with active-site residues. Structure-activity relationship (SAR) studies combined with molecular docking (e.g., AutoDock Vina) guide rational design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
